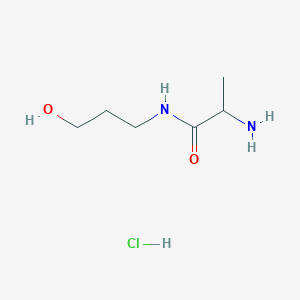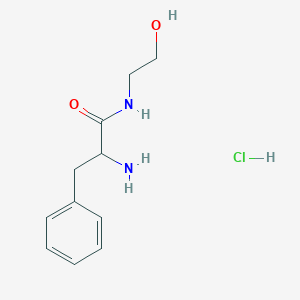
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15NO2/c1-2-17-14 (16)13-10-15-9-12 (13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is a chemical compound that has garnered attention in various scientific research fields due to its potential applications. However, specific studies focusing solely on this compound and its direct applications in scientific research are limited. To provide a comprehensive understanding of its potential and indirectly related applications, it's essential to explore research areas involving similar compounds, their functionalities, and how they contribute to advancements in materials science, medicinal chemistry, and environmental studies.
Related Research Insights
Biocompatibility and Material Science : The modification of natural polymers through esterification, similar to processes involving compounds like this compound, has led to the development of new materials with varied biological properties. Studies on hyaluronan esters, for example, demonstrate the potential of chemically modified polymers in clinical applications due to their biocompatibility and the ability to influence cell adhesion (Campoccia et al., 1998).
Environmental Impact of Chemical Compounds : Research on the fate and behavior of parabens in aquatic environments provides insights into how chemical compounds, including potentially this compound, can persist in the environment. Understanding the biodegradability and ecological effects of various esters is crucial for assessing the environmental impact of chemical usage (Haman et al., 2015).
Chemical Recycling and Sustainability : The chemical recycling of poly(ethylene terephthalate) highlights the importance of developing sustainable practices for managing polymer waste. Similar methodologies could be explored for recycling or repurposing compounds like this compound, emphasizing the need for innovative approaches to reduce the environmental footprint of chemical production (Karayannidis & Achilias, 2007).
Supramolecular Chemistry and Drug Delivery : The development of supramolecular capsules using calixpyrrole scaffolds illustrates the potential of using complex chemical structures for targeted drug delivery systems. Research in this area could be inspired by or indirectly related to the functionalities of this compound, showcasing the compound's relevance in designing novel therapeutic agents (Ballester, 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mecanismo De Acción
They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
The exact mechanism of action would depend on the specific structure of the compound and its interaction with biological targets. For instance, some pyrrole derivatives might interact with enzymes or receptors, altering their function and leading to changes in cellular processes .
Propiedades
IUPAC Name |
ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXPNGFRGTIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724366 | |
| Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352616-19-4 | |
| Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)
![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)



![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)



